2,4-Diaminopentanedioic acid 2,4-Diaminopentanedioic acid
Brand Name: Vulcanchem
CAS No.: 1421-04-1
VCID: VC21538238
InChI: InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1
SMILES: C(C(C(=O)O)N)C(C(=O)O)N
Molecular Formula: C5H10N2O4
Molecular Weight: 162.14 g/mol

2,4-Diaminopentanedioic acid

CAS No.: 1421-04-1

VCID: VC21538238

Molecular Formula: C5H10N2O4

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diaminopentanedioic acid - 1421-04-1

Description

2,4-Diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid, is a compound of significant interest in biochemical research. It is structurally similar to glutamic acid, featuring two amino groups and two carboxylic acid groups. This compound is a derivative of glutaric acid, with an amino substituent at both the 2 and 4 positions. The molecular formula of 2,4-diaminopentanedioic acid is C5H10N2O4, and its molecular weight is approximately 162.14 g/mol .

Synthesis Methods

The synthesis of 2,4-diaminopentanedioic acid typically involves asymmetric synthesis techniques to ensure high enantiomeric purity. Industrial production often employs chiral catalysts to facilitate large-scale synthesis. The process may include steps such as crystallization and purification to obtain the desired dihydrochloride salt form.

Chemical Reactions

2,4-Diaminopentanedioic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can lead to the formation of oxo derivatives using oxidizing agents like potassium permanganate. Reduction reactions convert the compound into its reduced amine forms using reagents such as sodium borohydride. Substitution reactions introduce different functional groups into the molecule using reagents like alkyl halides under basic or acidic conditions.

Biological Activity

2,4-Diaminopentanedioic acid has been studied for its potential biological activities, particularly in modulating neurotransmitter systems. It acts as a competitive antagonist at the N-methyl-D-aspartate receptor (NMDAR), influencing calcium ion flow and neurotransmitter release. This action suggests potential applications in treating conditions characterized by excessive glutamatergic activity.

Research Findings

Research on 2,4-diaminopentanedioic acid has explored its role in neurodegenerative diseases and stroke models. In studies involving mouse models of Alzheimer's disease, administration of this compound led to improved cognitive function. Additionally, it reduced infarct size in rodent models of ischemic stroke by attenuating excitotoxic damage through NMDAR inhibition.

Comparison with Similar Compounds

2,4-Diaminopentanedioic acid is compared with other compounds like glutamic acid and aspartic acid, which are also involved in neurotransmitter systems. While glutamic acid is associated with increased insulin resistance, 2,4-diaminopentanedioic acid offers unique biochemical properties due to its specific stereochemistry .

Biological Activity Data

Study ReferenceActivityIC50 Value (nM)Notes
NMDAR Inhibition~1000Competitive antagonistModulates glutamatergic activity
Neuroprotection in Excitotoxic ModelsN/AReduces neuronal death in vitroPotential therapeutic use
Synaptic Plasticity Modulation500Enhances long-term potentiation at low concentrationsImpacts cognitive function
CAS No. 1421-04-1
Product Name 2,4-Diaminopentanedioic acid
Molecular Formula C5H10N2O4
Molecular Weight 162.14 g/mol
IUPAC Name (4S)-2,4-diaminopentanedioic acid
Standard InChI InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1
Standard InChIKey LOPLXECQBMXEBQ-SCQFTWEKSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)C(C(=O)O)N
SMILES C(C(C(=O)O)N)C(C(=O)O)N
Canonical SMILES C(C(C(=O)O)N)C(C(=O)O)N
Synonyms 2,4-diaminopentanedioicacid;4-aminoglutamicacid;1421-04-1;L-Glutamicacid,4-amino-,(4S)-;NSC58391;ACMC-20lms2;AC1L6GZH;2,4-diamino-glutaricacid;DL-2,4-Diaminoglutaricacid;SCHEMBL600881;AC1Q5S42;DL-2,4-Diaminoglutaricacid;MolPort-003-905-697;89497-09-6;6930AA;AR-1G0795;NSC-58391;AKOS006272461;MCULE-4470732128;AK-59363;AM004078;FT-0692409
PubChem Compound 53928265
Last Modified Aug 15 2023

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